7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This heterocyclic compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole and pyridazinone core. The 7-position is substituted with a 3-methoxyphenyl group, while the 5-position carries a 3-methylbenzyl substituent.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-4-7-15(10-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-5-9-17(11-16)26-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVHTLUVBGIFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic organic compound belonging to the thiazole and pyridazine classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.44 g/mol. The structural features include a thiazolo[4,5-d]pyridazine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.44 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methodologies include:
- Formation of the thiazole ring.
- Construction of the pyridazine ring.
- Subsequent functionalization to introduce methoxy and methylbenzyl groups.
Anticancer Activity
Research indicates that compounds in the thiazolo-pyridazine class exhibit significant anticancer properties. For instance, studies on similar derivatives have shown moderate to high cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Cytotoxicity Results :
The biological activity is hypothesized to stem from the compound's ability to interact with various molecular targets, including:
- Kinases : Inhibition of c-Met kinase has been observed in related compounds, suggesting a potential pathway for therapeutic action.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells has been noted, with studies indicating that these compounds can cause cell cycle arrest at the G0/G1 phase .
Case Studies
- In Vitro Studies : A study evaluated a series of thiazolo-pyridazine derivatives for their anticancer activity using MTT assays. The most promising derivatives demonstrated significant cytotoxic effects with IC50 values under against multiple cancer cell lines .
- Mechanistic Insights : Additional studies have utilized flow cytometry to analyze apoptosis induction and cell cycle distribution changes in treated cells, supporting the hypothesis that these compounds can effectively induce programmed cell death in malignancies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolo[4,5-d]pyridazinones exhibit diverse bioactivities depending on substituents at positions 2, 5, and 5. Key comparisons include:
- Substituent Influence :
- 7-Aryl Groups : Electron-donating groups (e.g., 3-methoxyphenyl) enhance analgesic activity by improving interactions with biological targets, as seen in furyl and thienyl analogs .
- 5-Alkyl/Aryl Groups : The 3-methylbenzyl group in the target compound may improve lipophilicity and CNS penetration compared to smaller alkyl chains (e.g., methyl or ethyl) in other derivatives .
Structure-Activity Relationship (SAR) Trends
- Position 2: Methyl or amino groups enhance stability and bioavailability. Methyl groups (as in the target compound) are preferred for metabolic resistance .
- Position 5 : Bulky substituents (e.g., benzyl) improve target binding but may reduce solubility. The 3-methylbenzyl group balances lipophilicity and steric effects .
- Position 7 : Aromatic groups with electron-donating substituents (e.g., methoxy) optimize analgesic and anti-inflammatory activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
